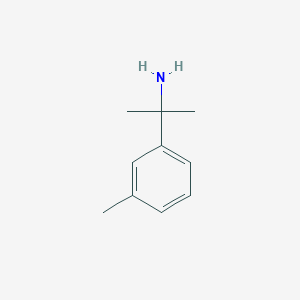

2-(3-Methylphenyl)propan-2-amine

Vue d'ensemble

Description

2-(3-Methylphenyl)propan-2-amine is a compound with the CAS Number: 30568-40-2 . It has a molecular weight of 149.24 and its IUPAC name is 2-(3-methylphenyl)-2-propanamine . It is also known as Metaphedrine or 3-Methylmethamphetamine .

Synthesis Analysis

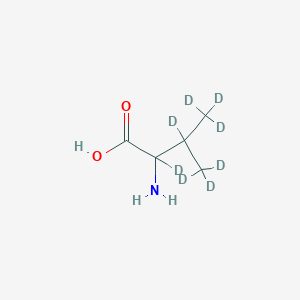

The synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines, which are similar to the compound , has been achieved using transaminases . These enzymes offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Molecular Structure Analysis

The InChI code for 2-(3-Methylphenyl)propan-2-amine is 1S/C10H15N/c1-8-5-4-6-9(7-8)10(2,3)11/h4-7H,11H2,1-3H3 . This indicates that the compound has a carbon backbone with an amine group and a methylphenyl group attached.

Applications De Recherche Scientifique

X-ray Structures and Computational Studies

Research involving structural characterization and computational studies of cathinones, a family of compounds related to 2-(3-Methylphenyl)propan-2-amine, has been conducted. This study focuses on the X-ray diffraction and nuclear magnetic resonance spectroscopy of various cathinones, providing valuable insights into their molecular structures and properties (Nycz et al., 2011).

Synthesis and Corrosion Inhibition

Tertiary amines, including derivatives of 2-(3-Methylphenyl)propan-2-amine, have been synthesized and analyzed for their ability to inhibit carbon steel corrosion. These compounds were evaluated through electrochemical methods, demonstrating their potential as protective agents in industrial applications (Gao et al., 2007).

Transfer Hydrogenation Catalysts

Studies have explored the use of propan-2-ol, a compound structurally similar to 2-(3-Methylphenyl)propan-2-amine, in transfer hydrogenation reactions catalyzed by ruthenium complexes. This research offers insights into the efficient conversion of imines to amines, a key process in organic synthesis (Samec & Bäckvall, 2002).

Drug Analysis and Characterization

The synthesis, characterization, and mass spectrometric analysis of compounds structurally related to 2-(3-Methylphenyl)propan-2-amine have been investigated. These studies are significant for understanding the properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Kavanagh et al., 2013).

Pharmacological Characterization

Pharmacological studies have been conducted on compounds structurally similar to 2-(3-Methylphenyl)propan-2-amine, such as κ-opioid receptor antagonists. These studies provide valuable information on the affinity and selectivity of these compounds towards specific receptors, which is crucial for drug development (Grimwood et al., 2011).

Antitumor Properties

Research on the antitumor properties of 2-(4-aminophenyl)benzothiazoles, which share structural similarities with 2-(3-Methylphenyl)propan-2-amine, highlights their potential in cancer therapy. These studies focus on the synthesis, metabolic activation, and therapeutic effects of these compounds (Bradshaw et al., 2002).

DNA-Binding Polymers

The development of cationic polythiophenes, including derivatives of 2-(3-Methylphenyl)propan-2-amine, for DNA binding and potential gene delivery applications has been explored. This research contributes to the understanding of polymer-DNA interactions and their applications in biotechnology and medicine (Carreon et al., 2014).

Substance P Receptor Antagonist

Studies on CP-96,345, a nonpeptide antagonist of the substance P (NK1) receptor, provide insights into the potential therapeutic applications of compounds related to 2-(3-Methylphenyl)propan-2-amine. This research is important for understanding the physiological properties of substance P and its role in diseases (Snider et al., 1991).

Hydrogel Modification

The modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including derivatives of 2-(3-Methylphenyl)propan-2-amine, has been investigated. This research is significant for the development of materials with enhanced thermal stability and potential medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

Orientations Futures

The compound 2-(3-Methylphenyl)propan-2-amine, also known as Metaphedrine or 3-Methylmethamphetamine, has been reported as a designer drug, first being reported in Sweden in 2021 . This suggests that similar compounds may continue to emerge in the future as part of the ongoing development and use of new psychoactive substances .

Propriétés

IUPAC Name |

2-(3-methylphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-5-4-6-9(7-8)10(2,3)11/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRQFBKWGQLLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515551 | |

| Record name | 2-(3-Methylphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylphenyl)propan-2-amine | |

CAS RN |

30568-40-2 | |

| Record name | 2-(3-Methylphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

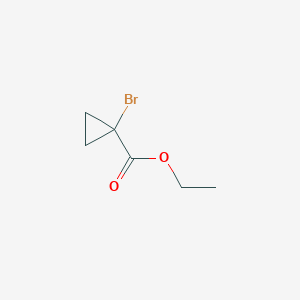

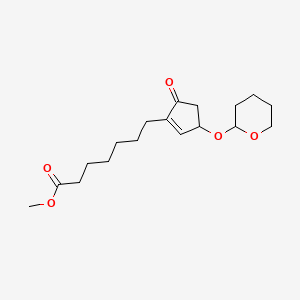

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

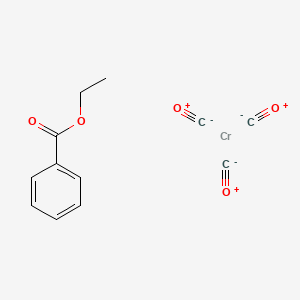

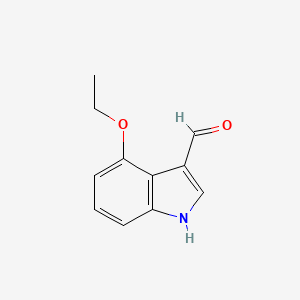

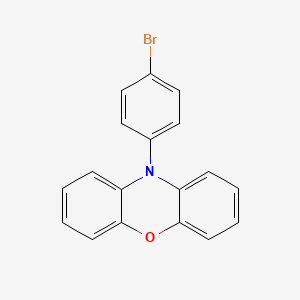

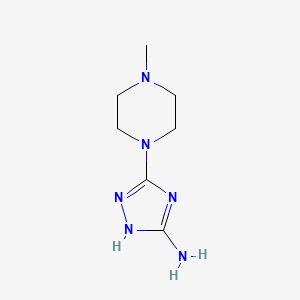

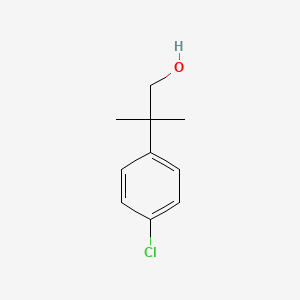

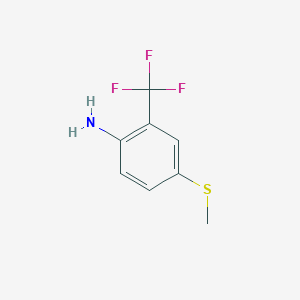

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromothieno[3,2-b]pyridine](/img/structure/B1590167.png)